molecular formula C9H10BF3O3 B1427493 3-Ethoxy-4-(trifluoromethyl)phenylboronic acid CAS No. 1026796-35-9

3-Ethoxy-4-(trifluoromethyl)phenylboronic acid

Cat. No.: B1427493
CAS No.: 1026796-35-9
M. Wt: 233.98 g/mol
InChI Key: MBHNHSFMGPDDDM-UHFFFAOYSA-N
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Description

3-Ethoxy-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative characterized by the presence of an ethoxy group and a trifluoromethyl group attached to a phenyl ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

The primary target of 3-Ethoxy-4-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, the this compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, which is the primary biochemical pathway affected by this compound, involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this pathway is due to the exceptionally mild and functional group tolerant reaction conditions, the relatively stable nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Pharmacokinetics

The compound’s success in the suzuki–miyaura cross-coupling reaction suggests that it is readily prepared and generally environmentally benign .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic processes, including the synthesis of biologically active molecules .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the stability of the organoboron reagents and their rapid transmetalation with palladium (II) complexes are crucial for the success of the reaction .

Preparation Methods

The synthesis of 3-Ethoxy-4-(trifluoromethyl)phenylboronic acid typically involves the reaction of 4-bromo-3-ethoxybenzotrifluoride with a boron-containing reagent under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent . Industrial production methods may involve similar catalytic processes but are optimized for large-scale synthesis, ensuring high yield and purity.

Properties

IUPAC Name

[3-ethoxy-4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF3O3/c1-2-16-8-5-6(10(14)15)3-4-7(8)9(11,12)13/h3-5,14-15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHNHSFMGPDDDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(F)(F)F)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742662
Record name [3-Ethoxy-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026796-35-9
Record name [3-Ethoxy-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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